1-(2-hydroxyethyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(2-Hydroxyethyl)-3-isopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxyethyl group at the 1-position, an isopropyl group at the 3-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethylhydrazine with an isopropyl-substituted β-ketoester, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-3-isopropyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
- Oxidation of the hydroxyethyl group can yield 1-(2-carboxyethyl)-3-isopropyl-1H-pyrazole-4-carboxylic acid.
- Reduction of the carboxylic acid group can produce 1-(2-hydroxyethyl)-3-isopropyl-1H-pyrazole-4-methanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxyethyl)-3-isopropyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target proteins, influencing their function.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
3-Isopropyl-1H-pyrazole-4-carboxylic acid: Lacks the hydroxyethyl group, which may influence its solubility and interaction with biological targets.
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Substitution of the isopropyl group with a methyl group can alter its steric and electronic properties.
Uniqueness: 1-(2-Hydroxyethyl)-3-isopropyl-1H-pyrazole-4-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both hydroxyethyl and isopropyl groups can enhance its solubility, reactivity, and potential for forming interactions with biological targets.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-propan-2-ylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6(2)8-7(9(13)14)5-11(10-8)3-4-12/h5-6,12H,3-4H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAGCAGHWLJGQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1C(=O)O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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